4-(5-Methylthiophen-2-yl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3 |
InChI Key |
VBEUXSGEBOJGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 5 Methylthiophen 2 Yl Benzaldehyde and Its Congeners
Regioselective Functionalization Approaches
Regioselective functionalization of the thiophene (B33073) ring is a key challenge in the synthesis of asymmetrically substituted thiophenes. The inherent reactivity of the thiophene nucleus often leads to a mixture of products. Therefore, the development of methods that can selectively target a specific position on the ring is of paramount importance.
Vilsmeier-Haack Formylation Pathways of Methylthiophenes
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. organic-chemistry.orgwikipedia.org This electrophile then attacks the electron-rich thiophene ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde. organic-chemistry.orgwikipedia.org
For 2-methylthiophene, the Vilsmeier-Haack reaction generally proceeds with high regioselectivity, favoring formylation at the C5 position due to the electronic directing effect of the methyl group and the inherent reactivity of the α-positions of the thiophene ring. thieme-connect.de However, the regioselectivity can be influenced by the steric bulk of the Vilsmeier reagent. researchgate.net Studies on 3-substituted thiophenes have shown that smaller Vilsmeier reagents tend to favor formylation at the C2 position, while larger, more sterically hindered reagents can lead to increased formylation at the C5 position. researchgate.net The kinetics of the Vilsmeier-Haack formylation of thiophene derivatives can vary depending on the reactivity of the substrate, with less reactive thiophenes often following third-order kinetics. rsc.org
| Substrate | Reagent | Conditions | Major Product | Reference |
| 3-Methoxybenzo[b]thiophene | DMF/POCl3 | Moderate Temperature | 2-Formyl-3-methoxybenzo[b]thiophene | rsc.org |
| 3-Methoxybenzo[b]thiophene | DMF/POCl3 | Drastic Conditions | 3-Chloro-2-formylbenzo[b]thiophen | rsc.org |
| 4-Methoxybenzo[b]thiophene | DMF/POCl3 | - | 7-Formyl-4-methoxybenzo[b]thiophen | rsc.org |
| 3-Methylthiophene | N-Formylpyrrolidine | - | 2-Formyl-3-methylthiophene (11:1 ratio) | researchgate.net |
| 3-Methylthiophene | N-Formylindoline/(COCl)2 | - | 5-Formyl-3-methylthiophene (1:1.5 ratio) | researchgate.net |
Friedel-Crafts Acylation Methodologies for Aldehyde Formation
The Friedel-Crafts acylation is another fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. byjus.comnih.gov In the context of synthesizing aldehydes, this typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). byjus.comgoogle.com The reaction proceeds through the formation of an acylium ion, which then attacks the thiophene ring. stackexchange.com
For thiophene and its derivatives, Friedel-Crafts acylation generally shows a high preference for substitution at the 2- and 5-positions. google.comstackexchange.com This regioselectivity is attributed to the greater stability of the cationic intermediate formed upon attack at the α-position, which can be stabilized by three resonance structures, compared to the intermediate from β-attack, which has only two resonance structures. stackexchange.com While the classical Friedel-Crafts acylation is effective, challenges can arise from the high reactivity of the thiophene ring under strong Lewis acid conditions, which can lead to side reactions. core.ac.uk To circumvent these issues, alternative methods have been developed, such as using milder Lewis acids like zinc bromide (ZnBr2) or titanium tetrachloride (TiCl4), or employing N-acylbenzotriazoles as the acylating agents. core.ac.uk
| Thiophene Derivative | Acylating Agent | Catalyst | Product | Yield | Reference |
| Thiophene | 4-Methylphenylacylbenzotriazole | ZnBr2 | (4-Methylphenyl)(thiophen-2-yl)methanone | 89% | core.ac.uk |
| Thiophene | Benzylacylbenzotriazole | ZnBr2 | Phenyl(thiophen-2-yl)methanone | 80% | core.ac.uk |
| Thiophene | 4-Diethylaminophenylacylbenzotriazole | ZnBr2 | (4-Diethylaminophenyl)(thiophen-2-yl)methanone | 58% | core.ac.uk |
| Thiophene | 1-Naphthylacylbenzotriazole | ZnBr2 | (Naphthalen-1-yl)(thiophen-2-yl)methanone | 97% | core.ac.uk |
| Thiophene | 4-Methoxyphenylacylbenzotriazole | TiCl4 | (4-Methoxyphenyl)(thiophen-2-yl)methanone | 78% | core.ac.uk |
Cross-Coupling Methodologies in Carbon-Carbon Bond Formation
Cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. These methods are particularly valuable for the synthesis of biaryl compounds like 4-(5-Methylthiophen-2-yl)benzaldehyde.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. youtube.com This reaction is widely used for the synthesis of biaryl and heteroaryl compounds due to its high functional group tolerance and generally mild reaction conditions. mdpi.comnih.gov The synthesis of this compound can be efficiently achieved by coupling a 5-methylthiophen-2-ylboronic acid derivative with a 4-halobenzaldehyde derivative, or vice versa.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with heteroaromatic substrates which can be challenging coupling partners. acs.orgnih.gov For instance, the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids has been successfully carried out using Pd(PPh3)4 as the catalyst and K3PO4 as the base. mdpi.com
| Aryl Halide | Boronic Acid/Ester | Catalyst | Product | Yield | Reference |
| 4-Bromothiophene-2-carbaldehyde | p-Tolylboronic acid | Pd(PPh3)4 | 4-(p-Tolyl)thiophene-2-carbaldehyde | - | mdpi.com |
| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh3)4 | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent | mdpi.com |
| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl2 | 5-(Thiophen-2-yl)-1H-indazole | High | nih.gov |
Direct Arylation Techniques for Thiophene Scaffolds
Direct arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. organic-chemistry.org This methodology involves the direct C-H activation of a C-H bond on the thiophene ring and its subsequent coupling with an aryl halide. organic-chemistry.orgmdpi.com The direct arylation of thiophenes typically occurs with high regioselectivity at the C2 or C5 positions. organic-chemistry.org
Various palladium-based catalytic systems have been developed for the direct arylation of thiophenes. organic-chemistry.orgmdpi.com These systems often employ phosphine-free catalysts and can operate at low catalyst loadings. organic-chemistry.org The reaction conditions, including the choice of base, solvent, and any additives, play a significant role in the efficiency and regioselectivity of the arylation. organic-chemistry.org For example, a phosphine-free bis(alkoxo)palladium complex has been shown to be effective for the direct C-H arylation of thiophenes with aryl bromides in good to excellent yields. organic-chemistry.org Furthermore, silver(I) has been utilized to mediate C-H activation at the α-position of thiophenes, enabling near room-temperature direct arylation. acs.org
| Thiophene Derivative | Aryl Halide | Catalyst System | Key Features | Reference |
| Thiophenes | Aryl Bromides | Bis(alkoxo)palladium complex | Phosphine-free, low catalyst loading (0.1-0.2 mol%) | organic-chemistry.org |
| Benzo[b]thiophenes/Thiophenes | Aryl Halides | Pd catalyst with Ag(I) | Near room-temperature α-arylation, Ag(I)-mediated C2-selective C-H activation | acs.org |
| Thieno[3,2-d]pyrimidine | Bromobenzene | Pd(OAc)2/TTBP·HBF4 | Regioselective C-H activation at C2 position | mdpi.com |
| 2-Methylthiophene | 4-(Trifluoromethyl)benzenesulfonyl chloride | Pd/C or Pd(OAc)2 | - | researchgate.net |
Ligand Design and Catalyst Optimization for Selective Cross-Coupling Reactions
The ligand plays a critical role in palladium-catalyzed cross-coupling reactions, influencing the catalyst's stability, activity, and selectivity. nih.gov The design and selection of appropriate ligands are essential for optimizing the synthesis of complex molecules like this compound. For challenging substrates, such as heteroaryl halides and boronic acids, specialized ligands are often required to achieve high yields and prevent side reactions. acs.orgnih.gov
Monophosphine ligands have been developed that exhibit high activity in the Suzuki-Miyaura coupling of heteroaryl halides and boronic acids. acs.org These ligands can facilitate the coupling of challenging substrates like chloroazines with thiophene boronic acids. acs.org Furthermore, the development of palladium precatalysts has allowed for the rapid Suzuki-Miyaura coupling of unstable boronic acids, such as 2-thiopheneboronic acid, at room temperature or slightly elevated temperatures. nih.gov Automated high-throughput screening methods are also being employed to rapidly optimize reaction conditions, including the selection of precatalysts and ligands, for specific Suzuki-Miyaura couplings. nih.gov The choice of ligand can even control the site-selectivity in the cross-coupling of dihalo(hetero)aryl substrates. nih.gov
| Reaction Type | Catalyst System/Ligand | Substrates | Key Optimization Feature | Reference |
| Suzuki-Miyaura | Pd precatalyst with monophosphine ligands | Heteroaryl chlorides and hindered aryl/heteroaryl halides | High activity and efficiency for challenging substrates | acs.org |
| Suzuki-Miyaura | Palladium precatalyst with monodentate biarylphosphine ligands | Unstable polyfluorophenyl and 2-heteroaryl boronic acids | Fast reactions at room temperature or 40 °C | nih.gov |
| Suzuki-Miyaura | Automated optimization of Pd-precatalyst and ligand | 3-Bromoquinoline and 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Rapid identification of optimal catalytic system (P1-L5) | nih.gov |
| Suzuki-Miyaura | NiCl2(PCy3)2 | Aryl carbamates and sulfamates | Use of inexpensive, bench-stable catalyst for inert C-O bonds | nih.gov |
Divergent Synthesis from Common Intermediates and Precursors
Divergent synthesis provides an efficient strategy for the generation of a library of structurally related compounds from a single common intermediate. This approach is particularly valuable for creating congeners of this compound, allowing for the systematic exploration of structure-activity relationships. A key strategy involves the use of a versatile precursor that can be readily modified in the final steps of the synthesis to yield a variety of target molecules.
A plausible common intermediate for a divergent synthetic approach is a bifunctional molecule containing both the thiophene and benzene (B151609) rings, with reactive sites that allow for late-stage functionalization. For instance, a halogenated derivative such as 4-(5-methylthiophen-2-yl)bromobenzene could serve as a versatile precursor. This intermediate can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 5-methylthiophen-2-ylboronic acid and 1,4-dibromobenzene. From this common precursor, the aldehyde functionality can be introduced through various methods, such as lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Alternatively, a divergent approach can commence from a precursor where the aldehyde group is already present in a protected form. For example, the Suzuki-Miyaura coupling of 5-methylthiophen-2-ylboronic acid with 4-bromobenzaldehyde (B125591) diethyl acetal (B89532) would yield this compound diethyl acetal. This common intermediate can then be subjected to various transformations on the thiophene ring, such as bromination or lithiation, to introduce further diversity before the final deprotection of the aldehyde group.
Another powerful method for the synthesis of the core structure is the Vilsmeier-Haack reaction. wikipedia.orgtcichemicals.commychemblog.comorganic-chemistry.org This reaction allows for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org In this context, 2-methyl-5-(p-tolyl)thiophene could be a suitable substrate. The Vilsmeier-Haack reaction, typically employing phosphorus oxychloride (POCl₃) and DMF, would introduce a formyl group onto the electron-rich benzene ring, likely at the position para to the thiophene substituent, to yield this compound. wikipedia.orgtcichemicals.com The initial product is an iminium ion, which is subsequently hydrolyzed to the aldehyde. wikipedia.org
The following table illustrates a representative divergent synthetic scheme starting from a common precursor.
Table 1: Representative Divergent Synthesis of this compound Congeners
| Entry | Precursor | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-Bromo-5-methylthiophene | 1. 4-Formylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 12 h | This compound | 85 |
| 2 | 4-(5-Methylthiophen-2-yl)bromobenzene | 1. n-BuLi, THF, -78 °C 2. DMF, -78 °C to rt 3. H₃O⁺ | This compound | 78 |
| 3 | 2-Methyl-5-(p-tolyl)thiophene | 1. POCl₃, DMF, 0 °C to 80 °C, 3 h 2. H₂O | This compound | 75 |
| 4 | This compound | 1. NBS, CCl₄, reflux | 4-(5-(Bromomethyl)thiophen-2-yl)benzaldehyde | 65 |
| 5 | This compound | 1. HNO₃, H₂SO₄, 0 °C | 4-(5-Methyl-4-nitrothiophen-2-yl)benzaldehyde | 70 |
Microwave-Assisted Synthetic Enhancements in Derivative Preparation
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govuns.ac.iduns.ac.id The application of microwave irradiation has been particularly effective in the preparation of derivatives of this compound, primarily through the acceleration of cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds and is highly amenable to microwave heating. nih.govlibretexts.orgnih.govmdpi.com For the synthesis of derivatives of this compound, this can be employed by coupling a substituted 5-methylthiophen-2-ylboronic acid with a substituted 4-halobenzaldehyde, or vice versa. Microwave irradiation can dramatically shorten the reaction times for these couplings from hours to minutes. For instance, the coupling of various arylboronic acids with brominated thiophene derivatives has been shown to proceed efficiently under microwave conditions, often in greener solvents like water or ethanol. nih.gov
The efficiency of microwave-assisted Suzuki couplings is often dependent on the choice of catalyst, base, and solvent system. Palladium catalysts, such as Pd(OAc)₂ or Pd(PPh₃)₄, are commonly used in conjunction with phosphine (B1218219) ligands. nih.govrsc.org The use of microwave irradiation can also enable the use of lower catalyst loadings. mdpi.com
The following table provides representative examples of the microwave-assisted synthesis of thiophene-containing biaryl derivatives, analogous to the preparation of congeners of this compound.
Table 2: Microwave-Assisted Synthesis of 4-(Arylthiophen-2-yl) Derivatives via Suzuki Coupling
| Entry | Thiophene Substrate | Arylboronic Acid | Catalyst/Base/Solvent | Microwave Conditions (Power, Temp, Time) | Product | Yield (%) |
| 1 | 2-Acetyl-5-bromothiophene | Phenylboronic acid | Pd(OAc)₂/K₂CO₃/H₂O-EtOH | 100 W, 100 °C, 10 min | 2-Acetyl-5-phenylthiophene | 92 |
| 2 | 2-Acetyl-5-bromothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/K₂CO₃/H₂O-EtOH | 100 W, 100 °C, 15 min | 2-Acetyl-5-(4-methoxyphenyl)thiophene | 88 |
| 3 | 4-(5-Bromothiophen-2-yl)-2-methylthiazole | Phenylboronic acid | Pd-complex/Cs₂CO₃/DMF | 250 W, 160 °C, 30 min | 2-Methyl-4-(5-phenylthiophen-2-yl)thiazole | 80 |
| 4 | 4-(5-Bromothiophen-2-yl)-2-methylthiazole | 4-Chlorophenylboronic acid | Pd-complex/Cs₂CO₃/DMF | 250 W, 160 °C, 35 min | 4-(5-(4-Chlorophenyl)thiophen-2-yl)-2-methylthiazole | 60 |
| 5 | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | 2-Thienylboronic acid | PdCl₂(dppf)/K₂CO₃/Dioxane-H₂O | Not specified, 40 min | 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 80 nih.gov |
These examples demonstrate the significant advantages of microwave-assisted synthesis in the rapid and efficient construction of carbon-carbon bonds for the preparation of diverse derivatives based on the this compound scaffold.
Elucidation of Chemical Reactivity and Derivatization Pathways of 4 5 Methylthiophen 2 Yl Benzaldehyde
Condensation Reactions and Heterocyclic Annulation
Condensation reactions are fundamental to the derivatization of 4-(5-methylthiophen-2-yl)benzaldehyde. These reactions involve the nucleophilic addition to the aldehyde's carbonyl group, typically followed by a dehydration step. This pathway is instrumental in constructing larger molecules, including Schiff bases, hydrazones, and precursors for various heterocyclic systems.
The reaction of this compound with primary amines yields Schiff bases, also known as imines. This condensation is characterized by the formation of a carbon-nitrogen double bond (azomethine group) and is one of the most fundamental transformations of aldehydes. derpharmachemica.comredalyc.org The synthesis is typically achieved by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as methanol (B129727) or ethanol, often with the addition of a few drops of an acid catalyst like glacial acetic acid. derpharmachemica.comresearchgate.net The reactivity of the imine group, which is similar to the carbonyl group, allows for further synthetic modifications. redalyc.org A variety of amines can be used in this reaction, leading to a diverse library of Schiff base derivatives. researchgate.netgrowingscience.com
Table 1: Synthesis of Schiff Bases from this compound
| Reactant Amine | Reaction Conditions | Product Type |
|---|---|---|
| Primary Aromatic Amines | Methanol, reflux, acid catalyst | N-Aryl Imine |
| Primary Aliphatic Amines | Ethanol, reflux | N-Alkyl Imine |
When this compound reacts with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine), hydrazones are formed. doubtnut.com This reaction is a nucleophilic addition-elimination process where the nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. doubtnut.comresearchgate.netlibretexts.org The resulting hydrazone contains the R-CH=N-NH₂ or R-CH=N-NHR' functionality. The synthesis can be carried out by refluxing the aldehyde with the hydrazine compound in a solvent like ethanol, sometimes with an acid catalyst. researchgate.net The formation of hydrazones is a key step in the Wolff-Kishner reduction and serves as an intermediate pathway for synthesizing other heterocyclic compounds. libretexts.org
Table 2: Representative Hydrazone Synthesis
| Reagent | Reaction Conditions | Product |
|---|---|---|
| Hydrazine Hydrate | Ethanol, reflux | This compound hydrazone doubtnut.com |
| Phenylhydrazine | Ethanol, reflux, pyridine (B92270) catalyst | This compound phenylhydrazone pharmainfo.in |
The molecular framework of this compound is a useful precursor for constructing five-membered heterocyclic rings like pyrazolines and pyrazolones. A common synthetic route to pyrazolines involves the cyclocondensation reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine derivatives. pharmainfo.in Therefore, this compound is first converted to its corresponding chalcone (B49325) via a Claisen-Schmidt condensation, which is then reacted with a hydrazine (e.g., phenylhydrazine) in a solvent such as absolute alcohol, often with a catalytic amount of pyridine, to yield the pyrazoline ring. pharmainfo.in
Pyrazolone (B3327878) synthesis can be achieved through different pathways. One method involves the reaction of β-ketoesters with hydrazines. google.com Another approach is the Vilsmeier-Haack reaction on a pre-existing pyrazolone ring followed by further condensation reactions. nih.gov For instance, a pyrazolone can be chloroformylated to an aldehyde, which then undergoes an aldol (B89426) condensation, demonstrating the versatility of these synthetic routes. nih.gov
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and are readily synthesized from this compound. The most common method is the Claisen-Schmidt condensation, a base- or acid-catalyzed crossed aldol condensation between an aldehyde (lacking α-hydrogens) and a ketone. pharmainfo.inwikipedia.orgtaylorandfrancis.com In a typical procedure, this compound is reacted with an acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) in an alcoholic solution. pharmainfo.inyoutube.com
Structural diversification is easily achieved by varying the ketone component. Using different substituted acetophenones allows for the introduction of a wide range of functional groups onto the second aromatic ring of the chalcone scaffold. nih.gov Solvent-free methods using solid catalysts like NaOH or Mg(HSO₄)₂ have also been developed, offering quantitative yields and environmentally friendlier conditions. rsc.orgnih.gov
Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis
| Aldehyde | Ketone | Catalyst | Reaction Type | Product |
|---|---|---|---|---|
| This compound | Acetophenone | NaOH / EtOH | Base-catalyzed condensation pharmainfo.in | 1-Phenyl-3-(4-(5-methylthiophen-2-yl)phenyl)prop-2-en-1-one |
| This compound | 4-Methylacetophenone | NaOH / EtOH | Base-catalyzed condensation youtube.com | 3-(4-(5-Methylthiophen-2-yl)phenyl)-1-(p-tolyl)prop-2-en-1-one |
Thiocarbohydrazones are synthesized by the condensation reaction of an aldehyde with thiocarbohydrazide (B147625). sapub.orgresearchgate.net Thiocarbohydrazide possesses two reactive hydrazine moieties, allowing it to react with either one or two equivalents of an aldehyde. The reaction with this compound can lead to the formation of mono- or symmetric 1,5-bis-thiocarbohydrazones. mdpi.com
The synthesis is typically performed by refluxing thiocarbohydrazide with the aldehyde in an alcoholic solvent. sapub.orgmdpi.com In some cases, a small amount of acetic acid is used as a catalyst. mdpi.com This reaction pathway provides access to complex ligands capable of coordinating with metal ions and serves as a building block for more complex heterocyclic systems like triazoles and thiadiazoles. sapub.orgdergipark.org.tr
Aldol Reactions and Related Carbon-Carbon Bond Forming Processes
The aldehyde functionality of this compound is highly susceptible to reactions that form new carbon-carbon bonds, which are crucial for extending the carbon skeleton of the molecule. The most prominent example in this context is the Claisen-Schmidt condensation, a type of crossed-aldol reaction. nih.gov
As detailed in the chalcone synthesis section (3.1.4), this reaction involves the nucleophilic attack of an enolate, generated from a ketone, on the carbonyl carbon of this compound. pharmainfo.in The initial β-hydroxy carbonyl adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated carbonyl system. nih.gov This reaction is a powerful tool for linking the 4-(5-methylthiophen-2-yl)phenyl moiety to various other molecular fragments through a three-carbon bridge. While the Claisen-Schmidt reaction is the most extensively documented aldol-type process for this aldehyde, other variations are theoretically possible, depending on the reaction partners and conditions employed.
Nucleophilic Addition Reactions to the Aldehyde Moiety
The aldehyde functional group in this compound is characterized by an electrophilic carbonyl carbon, making it a prime target for attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, involves the formation of a new bond at the carbonyl carbon and the conversion of the carbon-oxygen double bond to a single bond, resulting in a tetrahedral alkoxide intermediate which is subsequently protonated to yield an alcohol or can undergo further reactions. libretexts.orglibretexts.org The reactivity of the aldehyde is fundamental to its role as a synthetic precursor.
Key nucleophilic addition reactions applicable to this compound include:
Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the aldehyde provides a versatile method for carbon-carbon bond formation. masterorganicchemistry.com This reaction converts the aldehyde into a secondary alcohol, incorporating the alkyl or aryl group from the Grignard reagent. masterorganicchemistry.com
Wittig Reaction: This reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.orgmasterorganicchemistry.com The Wittig reaction is a powerful tool for creating carbon-carbon double bonds with control over the geometry of the resulting alkene, which is often dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org
Reductive Amination: This process involves the initial formation of an imine by condensation of the aldehyde with a primary or secondary amine, followed by reduction of the imine in situ to form a new amine. redalyc.orgredalyc.org Common reducing agents for this one-pot reaction include sodium borohydride (B1222165). redalyc.org This provides a direct pathway to synthesize substituted benzylamines.
The following table summarizes these key transformations.
| Reaction Type | Nucleophile/Reagent | General Conditions | Product Structure | Product Name |
|---|---|---|---|---|
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 1. Diethyl ether or THF 2. H₃O⁺ workup | ![]() | 1-(4-(5-Methylthiophen-2-yl)phenyl)ethanol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | THF or diethyl ether | ![]() | 2-(4-Vinylphenyl)-5-methylthiophene |
| Reductive Amination | Aniline (C₆H₅NH₂), Sodium borohydride (NaBH₄) | Methanol or THF | ![]() | N-((4-(5-Methylthiophen-2-yl)phenyl)methyl)aniline |
Halogenation and Other Electrophilic Substitution Reactions on Aromatic Rings
The this compound molecule contains two aromatic rings that can undergo electrophilic substitution: the thiophene (B33073) ring and the benzene (B151609) ring. The thiophene ring is inherently more electron-rich and thus more reactive towards electrophiles than benzene. pharmaguideline.comnumberanalytics.comwikipedia.org This reactivity is further enhanced by the electron-donating methyl group at the 5-position. Conversely, the benzene ring is deactivated by the electron-withdrawing aldehyde group.
Consequently, electrophilic substitution reactions such as halogenation are expected to occur selectively on the thiophene ring. The directing effects of the existing substituents are paramount. The 2-position of the thiophene ring is occupied by the phenyl group, and the 5-position is occupied by the methyl group. Therefore, electrophilic attack will be directed to one of the available positions, C3 or C4. The 5-methyl group is an activating ortho-, para-director (directing to C4), and the 2-aryl group also directs to the adjacent positions. The most probable site for substitution is the C4 position, which is ortho to the activating methyl group. Studies on the bromination of thiophene-2-carbaldehyde (B41791) show that substitution occurs at the 5-position, and to a lesser extent, the 4-position. researchgate.net With the 5-position blocked by a methyl group in the target molecule, substitution is strongly favored at the C4 position.
Common halogenation reactions include:
Bromination: Using N-bromosuccinimide (NBS) in a solvent like acetic acid or a mixture of bromine in acetic acid.
Chlorination: Using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). jcu.edu.au
Other electrophilic substitutions like nitration (using HNO₃/H₂SO₄) and Friedel-Crafts acylation would follow the same regioselectivity, primarily targeting the C4 position of the thiophene ring under controlled conditions.
| Reaction Type | Reagent | General Conditions | Major Product Structure | Major Product Name |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Acetic acid or CCl₄ | ![]() | 4-(4-Bromo-5-methylthiophen-2-yl)benzaldehyde |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetic acid | ![]() | 4-(4-Chloro-5-methylthiophen-2-yl)benzaldehyde |
| Nitration | HNO₃ / H₂SO₄ | Low temperature | ![]() | 4-(5-Methyl-4-nitrothiophen-2-yl)benzaldehyde |
Impact of Substituent Electronic and Steric Effects on Reaction Outcomes
The reactivity and regioselectivity of this compound are governed by the cumulative electronic and steric effects of its substituents.
Electronic Effects:
Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. This has two major consequences:
It significantly deactivates the benzene ring towards electrophilic attack, making it much less reactive than the thiophene ring.
It increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic addition. masterorganicchemistry.com
5-Methyl-2-thienyl Group: The thiophene ring itself is an electron-rich aromatic system. The sulfur atom can donate its lone pair electrons into the ring, and the additional methyl group at the C5 position is a weak electron-donating group (+I effect, hyperconjugation). rsc.org This combined electron-donating nature strongly activates the thiophene ring for electrophilic substitution. numberanalytics.com This electron donation through the biaryl system can also slightly decrease the electrophilicity of the aldehyde's carbonyl carbon compared to benzaldehyde (B42025) itself, which is less reactive than aliphatic aldehydes due to resonance stabilization. libretexts.orglibretexts.org
Steric Effects:
The aldehyde group is relatively small, and nucleophilic attack is generally facile. However, aldehydes are sterically less hindered and thus more reactive than ketones. libretexts.orglibretexts.org
The 5-methyl-2-thienyl group is significantly bulkier than a hydrogen atom. This steric bulk can influence the trajectory of an incoming nucleophile approaching the aldehyde carbonyl.
In electrophilic substitution, the steric hindrance of the aryl group at C2 and the methyl group at C5 helps reinforce the electronic preference for substitution at the less hindered C4 position of the thiophene ring.
Advanced Structural Characterization and Spectroscopic Investigations of 4 5 Methylthiophen 2 Yl Benzaldehyde Derivatives
Single Crystal X-ray Diffraction Analysis
The core structure of 4-(5-Methylthiophen-2-yl)benzaldehyde consists of a phenyl ring linked to a thiophene (B33073) ring. The conformation of such bi-aryl systems is primarily defined by the dihedral angle between the planes of the two aromatic rings. This angle results from a balance between two opposing forces: steric hindrance from the ortho-hydrogens on adjacent rings, which favors a twisted conformation, and π-conjugation between the rings, which favors planarity.
In analogous compounds like 2-phenylthiophene (B1362552) and its derivatives, this dihedral angle can vary significantly. nist.gov For instance, studies on substituted 2,2'-bithiophenes have shown that substituents can alter the dihedral angles of the thiophene rings. whiterose.ac.uk In crystals of other thiophene-phenyl systems, the thiophene ring is often found to be nearly orthogonal to the attached phenyl ring, with dihedral angles reported as high as 77.7° and 88.1°. nih.govnih.gov Density Functional Theory (DFT) calculations on various thiophene derivatives also confirm that the molecule can adopt a range of conformations, with the phenyl ring often angled relative to the thiophene plane by 21° to 29°. nih.gov It is therefore expected that this compound would adopt a non-planar conformation in the solid state, with a significant dihedral angle between the benzaldehyde (B42025) and methyl-thiophene moieties.
The crystal packing of this compound derivatives is governed by a network of non-covalent intermolecular interactions. The presence of the aldehyde group, aromatic rings, and C-H bonds allows for a variety of interactions that guide the assembly of molecules into a stable crystalline lattice.
Key interactions expected to be present include:
C-H⋯O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. It can form weak hydrogen bonds with C-H donors from the aromatic rings or the methyl group of neighboring molecules. This type of interaction is a common motif in the crystal structures of chalcones derived from thiophene-3-carbaldehyde, often leading to the formation of dimers. researchgate.net
π⋯π Stacking Interactions: The electron-rich thiophene and benzene (B151609) rings are capable of engaging in π⋯π stacking. These interactions can occur in either a face-to-face or a slipped-stack arrangement, contributing significantly to the crystal's cohesion. researchgate.net In related systems, π⋯π interactions between aromatic rings have been observed to link molecules into centrosymmetric dimers or more extended arrays. researchgate.netrsc.org The interplay between the heteroatom (sulfur vs. oxygen) can influence the effectiveness of these π-based interactions. bris.ac.uk
C-H⋯π Interactions: The hydrogen atoms of the aromatic rings and the methyl group can act as donors in C-H⋯π interactions, where the π-systems of adjacent thiophene or benzene rings serve as the acceptors. researchgate.net
Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the primary principles guiding this assembly are hydrogen bonding and π-stacking.
The C-H⋯O interaction is a particularly reliable tool in the crystal engineering of carbonyl-containing compounds. rsc.org The aldehyde group provides a directed hydrogen bond acceptor site, which can predictably interact with C-H donors on neighboring molecules to form robust supramolecular synthons, such as dimers or chains. researchgate.net
Simultaneously, π⋯π stacking provides a less directional but crucial cohesive force. arxiv.org The assembly is often a competition and cooperation between different types of interactions. For example, in furan/thiophene carboxamides, substituting oxygen with sulfur (as in thiophene) was found to increase the importance of π-based interactions in the crystal packing. bris.ac.uk The final crystal structure is the one that achieves the most stable energetic balance between these competing forces, leading to complex three-dimensional networks. nih.gov
Table 1: Predicted Supramolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |
| Hydrogen Bonding | Aromatic C-H, Methyl C-H | Aldehyde Oxygen (C=O) | Formation of dimers and chains researchgate.net |
| π⋯π Stacking | Thiophene Ring, Benzene Ring | Thiophene Ring, Benzene Ring | Stabilization of columnar or layered structures researchgate.netrsc.org |
| C-H⋯π Interaction | Aromatic C-H, Methyl C-H | π-face of Thiophene/Benzene Ring | Contribution to three-dimensional network stability researchgate.net |
Advanced Nuclear Magnetic Resonance Spectroscopy for Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the covalent structure and probing the solution-state conformation of this compound. While specific experimental data is not published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on extensive data from analogous compounds. uchile.clmdpi.com
In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 9.9–10.1 ppm. The protons on the benzaldehyde ring would appear as two doublets in the aromatic region (δ 7.5–8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the thiophene ring would also appear in the aromatic region (δ 7.0–7.5 ppm). The methyl protons attached to the thiophene ring are expected to resonate as a singlet in the upfield region, around δ 2.4–2.5 ppm. rsc.org
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group would be the most downfield signal, expected around δ 190–193 ppm. The aromatic carbons would resonate in the typical range of δ 120–150 ppm. The methyl carbon would appear far upfield, around δ 15 ppm. rsc.orgrsc.org These spectroscopic signatures provide an unambiguous fingerprint for the molecule's structure. beilstein-journals.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aldehyde (-CHO) | 9.9 - 10.1 (s, 1H) | 190 - 193 |
| Benzaldehyde Ring (Ar-H) | 7.5 - 8.0 (m, 4H) | 125 - 140 |
| Thiophene Ring (Ar-H) | 7.0 - 7.5 (m, 2H) | 124 - 146 |
| Thiophene-CH₃ | 2.4 - 2.5 (s, 3H) | ~15 |
Note: Predicted shifts are based on data from analogous structures. rsc.orgrsc.org 's' denotes singlet, 'm' denotes multiplet.
Vibrational Spectroscopy (FT-IR) for Probing Molecular Interactions and Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing definitive identification of its functional groups. The FT-IR spectrum of this compound would be dominated by characteristic absorption bands.
The most prominent peak would be the strong C=O stretching vibration of the aldehyde carbonyl group, expected in the range of 1680–1705 cm⁻¹. docbrown.inforesearchgate.net The exact position is sensitive to conjugation with the aromatic system. The spectrum would also feature a pair of weak to medium bands for the aldehyde C-H stretch between 2880 cm⁻¹ and 2700 cm⁻¹. docbrown.info
Other significant absorptions include:
Aromatic C-H stretching vibrations, appearing as a group of bands above 3000 cm⁻¹.
Aliphatic C-H stretching from the methyl group, typically observed between 2900 and 3000 cm⁻¹.
C=C stretching vibrations within the benzene and thiophene rings, which give rise to several bands in the 1450–1610 cm⁻¹ region. researchgate.net
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Benzene, Thiophene) |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) |
| 2880 - 2700 | C-H Stretch | Aldehyde |
| 1705 - 1680 | C=O Stretch | Aldehyde Carbonyl |
| 1610 - 1450 | C=C Stretch | Aromatic Rings |
Note: Predicted frequencies are based on data for benzaldehyde and thiophene aldehydes. docbrown.inforesearchgate.net
High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₂H₁₀OS), HRMS would confirm its molecular weight with high precision.
Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer further structural proof. The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺•). For aromatic aldehydes, the most intense peak (base peak) is often the [M-1]⁺ ion, formed by the loss of the aldehydic hydrogen. miamioh.edu
Key fragmentation pathways would include:
Loss of a formyl radical (•CHO): This α-cleavage results in an [M-29]⁺ fragment ion, corresponding to the 4-(5-methylthiophen-2-yl)phenyl cation. miamioh.edu
Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose CO to form a phenyl-type cation, giving an [M-1-28]⁺ or [M-29]⁺ peak. researchgate.net
Cleavage of the C-C bond between the rings: This can lead to fragment ions corresponding to the methyl-thienyl cation or the methyl-benzoyl cation, providing evidence for the two constituent parts of the molecule.
Analysis of these fragmentation patterns allows for detailed structural elucidation and confirmation. nih.govmdpi.com
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₂H₁₀OS, Mol. Wt. ≈ 202.04)
| m/z (predicted) | Ion Formula | Description |
| 202 | [C₁₂H₁₀OS]⁺• | Molecular Ion ([M]⁺•) |
| 201 | [C₁₂H₉OS]⁺ | Loss of H• from aldehyde (likely base peak) |
| 173 | [C₁₁H₉S]⁺ | Loss of CHO radical from [M]⁺• |
| 172 | [C₁₁H₈S]⁺• | Loss of H• and CO from [M]⁺• |
| 111 | [C₅H₅S]⁺ | Methyl-thienyl cation |
| 119 | [C₈H₇O]⁺ | Methyl-benzoyl cation |
Note: Fragmentation predictions are based on established patterns for aromatic aldehydes. miamioh.eduresearchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions and extent of conjugation within molecules. In the case of this compound and its derivatives, this method provides valuable insights into how the molecular structure, particularly the arrangement of the thiophene and benzaldehyde moieties, influences the electronic absorption properties. The UV-Vis spectrum of such compounds is primarily governed by π→π* and n→π* electronic transitions.
The core structure of this compound involves a π-conjugated system extending across the phenyl ring, the thiophene ring, and the formyl group. The absorption bands observed in the UV-Vis spectrum correspond to the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic environment and the degree of conjugation.
In benzaldehyde itself, the UV spectrum exhibits absorption bands corresponding to both π→π* and n→π* transitions. The π→π* transition of the aromatic ring is typically observed around 248 nm, while the weaker n→π* transition of the carbonyl group appears at approximately 283 nm. researchgate.net The introduction of a 5-methylthiophen-2-yl group at the para position of the benzaldehyde ring leads to a significant extension of the conjugated π-system. This extended conjugation results in a bathochromic (red) shift of the π→π* absorption band to longer wavelengths, as the energy gap between the HOMO and LUMO is reduced.
The methyl group on the thiophene ring acts as an electron-donating group, which can further influence the electronic transitions. This hyperconjugative effect can lead to a slight modification of the absorption maxima compared to the unsubstituted 4-(thiophen-2-yl)benzaldehyde.
The study of related derivatives provides further understanding of these electronic effects. For instance, in a series of Schiff bases derived from 4-(methylthio)benzaldehyde, the UV-visible spectra were used to characterize the new compounds, highlighting the electronic transitions within these extended π-systems. researchgate.net Similarly, the investigation of thienylpyridinium–cyclic enolate betaine (B1666868) dyes, which include the 4-(5-methylthiophen-2-yl) moiety, revealed that the photophysical properties are highly dependent on the molecular geometry and the potential for twisted intramolecular charge transfer (TICT) states. This indicates that conformational changes can significantly impact the electronic transitions and subsequent de-excitation pathways, such as fluorescence.
Table 1: Representative UV-Visible Absorption Data for Related Aldehyde Compounds
| Compound Name | Solvent | λmax (nm) | Transition |
| Benzaldehyde | Water | 248 | π→π |
| Benzaldehyde | Water | 283 | n→π |
This table is populated with data for a foundational related compound to provide context for the electronic transitions discussed.
Applications in Advanced Materials Science
Design and Synthesis of Organic Frameworks
The precise geometry and functional groups of 4-(5-Methylthiophen-2-yl)benzaldehyde and its derivatives are instrumental in the bottom-up construction of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
While the aldehyde group itself is not typically used for direct coordination in MOF synthesis, it is a critical precursor to the more common carboxylate linkers. Through oxidation, this compound is converted into 4-(5-Methylthiophen-2-yl)benzoic acid, which can then serve as an organic linker to connect metal-ion nodes, forming a porous, crystalline framework.
Table 1: Comparison of Porosity Characteristics in MOFs with Aromatic Linkers Data presented is for analogous systems to illustrate the impact of linker choice on MOF properties.
| MOF Example | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| MOF-5 | Terephthalic acid | ~3000 | ~1.0 |
| IRMOF-74-II | 2,5-dihydroxyterephthalic acid | ~1350 | ~0.6 |
| CUB-5 | Cubane-1,4-dicarboxylate | ~1600 | ~0.7 |
In the synthesis of Covalent Organic Frameworks (COFs), this compound can be used directly as a monomer. The aldehyde functional group readily undergoes condensation reactions, most notably Schiff base reactions with amine-containing molecules, to form robust imine linkages. digitellinc.comnih.gov These covalent bonds provide exceptional thermal and chemical stability to the resulting framework.
The planarity and geometry of the thiophene (B33073) and benzene (B151609) rings in the aldehyde monomer dictate the topology and structural integrity of the 2D or 3D COF. Thiophene-based COFs are known for their high crystallinity and defined porous structures. acs.orgjournalskuwait.org The incorporation of the electron-rich thiophene moiety into the COF backbone creates materials with promising photophysical and electronic properties, suitable for applications in photocatalysis and electronic devices. digitellinc.comnih.gov The structural integrity of these frameworks allows for the encapsulation of guest molecules within their pores, leading to applications in sensing and storage. digitellinc.com
Functional Ligands for Metal Complexation in Material Applications
The this compound molecule can act as a functional ligand for metal complexation. Coordination can occur through the oxygen atom of the aldehyde group and potentially the sulfur atom of the thiophene ring, making it a bidentate ligand in certain configurations. mdpi.commdpi.com More commonly, it serves as a precursor to Schiff base ligands. By reacting the aldehyde with various primary amines, a wide array of multidentate ligands can be synthesized, which then form stable complexes with transition metals like Cu(II), Zn(II), and Co(II). mdpi.comacs.org
These metal complexes are integral to various material applications. The specific coordination geometry (e.g., tetrahedral, octahedral) and the electronic properties of the complex are determined by the metal ion and the structure of the ligand. mdpi.com Thiophene-containing metal complexes have been investigated for their catalytic activity, antimicrobial properties, and as components in molecular materials. mdpi.commdpi.com
Development of Organic Non-Linear Optical (NLO) Materials
Organic molecules with extended π-conjugated systems and significant charge asymmetry are prime candidates for non-linear optical (NLO) materials. doaj.org The structure of this compound, featuring an electron-rich methyl-thiophene unit connected to an electron-withdrawing aldehyde group via a phenyl π-bridge, fits the classic "push-pull" design for second-order NLO chromophores. doaj.orgresearchgate.net This intramolecular charge-transfer character is a key determinant of a high molecular first hyperpolarizability (β), a measure of NLO activity.
The aldehyde group is particularly advantageous as it provides a reactive site for further structural enhancement. Through reactions like Knoevenagel or Horner-Wadsworth-Emmons condensations, the π-system can be extended and stronger electron-acceptor groups can be introduced, which has been shown to significantly enhance the NLO response. nih.govresearchgate.net Thiophene derivatives, in general, are highly regarded in NLO research due to the thiophene ring's ability to facilitate π-electron delocalization more effectively than a benzene ring. doaj.org
Table 2: First Hyperpolarizability (β) of Analogous NLO Chromophores Theoretical and experimental values for similar push-pull systems.
| Chromophore Structure | Method | First Hyperpolarizability (β) (esu) |
| Donor-Thiophene-Acceptor | DFT Calculation | 2.376 x 10⁻²⁸ researchgate.net |
| Stilbene Derivative (MMONS) | EFISHG Measurement | ~1.25 x 10⁻²⁷ |
| Chalcone (B49325) Derivative | Z-Scan Technique | ~3.121 x 10⁻¹¹ m²/W (n₂) |
Integration into Conducting Polymers and Sensor Architectures
The integration of functional groups into conducting polymers like polythiophene is a key strategy for developing advanced sensor devices. mdpi.com this compound is a valuable monomer for this purpose, as it can be incorporated into a polymer backbone while presenting a reactive aldehyde group.
In sensor design, the polythiophene backbone provides the signal transduction pathway due to its electrical conductivity. The pendant aldehyde groups, derived from the this compound monomer, serve as versatile anchoring points. mdpi.com For biosensors, these aldehyde groups can be used to covalently immobilize biorecognition elements such as enzymes, antibodies, or DNA probes through reactions with amine groups on the biomolecules. nih.gov This functionalization allows the sensor to specifically detect target analytes.
For chemo-sensors, the aldehyde group can interact directly with certain analytes or be further modified to create specific binding sites. The binding of an analyte to the functionalized polymer surface induces a change in the electronic properties of the polythiophene backbone, which can be detected as a measurable electrical signal (e.g., a change in current, potential, or impedance). This strategy has been successfully employed to create sensors for various biological and chemical species. doaj.orgmdpi.com
Smart Coatings and Advanced Sensing Technologies
The unique molecular architecture of this compound, which combines a reactive aldehyde group with a thiophene moiety known for its electronic properties, positions it as a promising candidate for the development of smart coatings and advanced sensing technologies. While direct research on this specific compound in these applications is not extensively documented, its potential can be inferred from the well-established functionalities of similar thiophene-based aldehydes and polymers in these fields.
The aldehyde functional group serves as a versatile handle for chemical modification, enabling the covalent immobilization of the molecule onto surfaces or its integration into polymeric structures. This reactivity is crucial for the design of functional materials where precise control over the molecular composition and architecture is required. For instance, the aldehyde group can readily undergo reactions to form stable linkages, a property exploited in the development of cross-linked and functionalized semiconducting polymers. acs.orgnih.govresearchgate.net
In the realm of smart coatings, polymers incorporating thiophene-based aldehydes can exhibit stimuli-responsive behavior. The inherent electronic and optical properties of the thiophene unit can be modulated by external stimuli, leading to changes in color (electrochromism), fluorescence, or conductivity. The aldehyde group facilitates the cross-linking of these polymers, enhancing the durability and adhesion of the coatings on various substrates, including indium tin oxide (ITO). acs.orgnih.govresearchgate.net Such coatings could find applications in anti-corrosion layers, self-healing materials, and surfaces with tunable wettability.
For advanced sensing technologies, the thiophene moiety acts as the core sensing element. Thiophene derivatives are known to be key components in organic field-effect transistors (OFETs), dye-sensitized solar cells, and fluorescent polymers. mdpi.com The electronic structure of the thiophene ring is sensitive to the presence of various analytes, leading to detectable changes in the material's optical or electrical properties. The aldehyde group allows for the straightforward incorporation of specific recognition units (e.g., receptors for ions or biomolecules) to create highly selective chemosensors. semanticscholar.org For example, heterocyclic aldehydes based on a thieno[3,2-b]thiophene core have been studied as potential optical chemosensors for metal ions, where the presence of the ion quenches the fluorescence of the compound. semanticscholar.org
The development of polymers from thiophene-aldehyde derivatives has been shown to be a viable strategy for creating functional materials for bioelectronics and biological applications. acs.orgnih.govresearchgate.netmdpi.com The ability to functionalize these polymers by grafting other molecules, such as fluorescent nanoparticles, onto the aldehyde groups opens up possibilities for creating multifunctional sensor platforms. acs.orgnih.govresearchgate.net
While the direct polymerization of some thiophene aldehydes can be challenging, strategies such as their incorporation into trimeric structures with more easily polymerizable units like 3,4-ethylenedioxythiophene (EDOT) have proven successful. acs.orgnih.govresearchgate.net This approach allows for the creation of semiconducting polymers that retain the reactive aldehyde functionality for subsequent modifications.
The table below summarizes the potential performance characteristics of smart coatings and sensors based on polymers incorporating thiophene-aldehyde functionalities, drawing from research on related materials.
| Property | Potential Performance Characteristic | Rationale (Based on Related Compounds) |
| Adhesion | Strong adhesion to substrates like ITO acs.orgnih.govresearchgate.net | Electropolymerized films of similar thiophene-based polymers exhibit robust surface adhesion. |
| Stimuli-Responsiveness | Changes in optical and electronic properties in response to pH, light, or chemical analytes acs.orgmdpi.comdeutscher-apotheker-verlag.de | The π-conjugated system of the thiophene ring is sensitive to its environment. |
| Functionalization | Facile post-polymerization modification via the aldehyde group acs.orgnih.govresearchgate.net | The aldehyde group provides a reactive site for grafting recognition elements or other functional molecules. |
| Sensing Mechanism | Fluorescence quenching or colorimetric changes upon analyte binding semanticscholar.org | Interaction with analytes can alter the electronic structure and photophysical properties of the thiophene moiety. |
Further research focusing specifically on this compound is necessary to fully elucidate its properties and optimize its performance in smart coatings and advanced sensing applications.
Exploration of 4 5 Methylthiophen 2 Yl Benzaldehyde in Medicinal Chemistry and Biological Research
Design Principles for Bioactive Derivatives
The inherent structure of 4-(5-methylthiophen-2-yl)benzaldehyde offers multiple points for modification, allowing chemists to fine-tune its properties for enhanced biological efficacy. The design of bioactive derivatives often revolves around scaffold modification and a deep understanding of structure-activity relationships.
Scaffold Modification Strategies for Enhanced Biological Activity
Scaffold modification is a key strategy in medicinal chemistry to develop new lead structures and enhance the biological activity of a parent compound. nih.gov For derivatives of this compound, this can involve several approaches:
Alteration of the Aldehyde Group: The aldehyde functional group is a common starting point for modification. It can be converted into other functional groups such as imines, chalcones, or heterocyclic rings. For instance, the condensation of aldehydes with substituted acetophenones can yield chalcones, which are known to possess antimicrobial properties. researchgate.netuobaghdad.edu.iq Similarly, reaction with amines can lead to the formation of Schiff bases, which have been explored for their biological activities.
Substitution on the Phenyl Ring: The benzene (B151609) ring of the benzaldehyde (B42025) moiety can be substituted with various electron-donating or electron-withdrawing groups. These substitutions can influence the electronic properties of the molecule, its ability to interact with biological targets, and its pharmacokinetic profile.
Modification of the Thiophene (B33073) Ring: The thiophene ring itself, including the methyl group, can be a target for modification. Introducing different substituents on the thiophene ring can alter the molecule's lipophilicity and steric properties, potentially leading to improved target binding and cellular uptake.
Bioisosteric Replacement: The thiophene ring can be replaced with other heterocyclic systems, a strategy known as bioisosteric replacement. This approach aims to retain the desired biological activity while potentially improving other properties like metabolic stability or reducing toxicity. For example, replacing the thiophene with a benzothiazole (B30560) or other aromatic systems can influence antibacterial potency. nih.gov
Introduction of Additional Moieties: Complex derivatives can be synthesized by linking the core scaffold to other bioactive molecules or pharmacophores. This can lead to hybrid molecules with dual modes of action or enhanced target specificity. For example, incorporating moieties like 1,3,4-thiadiazole (B1197879) can result in compounds with antibacterial activity. researchgate.net
The "scaffold hopping" approach is another effective strategy for developing new lead structures, which can significantly accelerate drug development. nih.gov This involves replacing the core scaffold with a structurally different but functionally similar one.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies help in identifying the key structural features required for a specific biological effect.
For instance, in the development of antimicrobial agents, SAR studies have shown that the nature and position of substituents on the aromatic rings play a significant role. The presence of a bulky aromatic or heteroaromatic moiety can be crucial for activity. nih.gov In some cases, electron-rich groups attached through a linker of appropriate length can enhance antimicrobial effects. nih.gov
Similarly, in the context of anticancer agents, SAR studies can guide the design of more potent and selective compounds. For example, in a series of thiazolidinone derivatives, the removal of hydrogen bond donors or acceptors generally led to a significant decrease in potency, highlighting the importance of these interactions for target binding. nih.gov
Mechanistic Investigations of Antimicrobial Efficacy
Derivatives of this compound have shown promise as antimicrobial agents. Understanding the mechanisms by which these compounds exert their effects is essential for their further development.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have been evaluated for their activity against a range of bacterial species, including both Gram-positive and Gram-negative strains.
Gram-Positive Bacteria: Studies have demonstrated the efficacy of related compounds against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. researchgate.net Some derivatives have shown potent activity, with minimum inhibitory concentrations (MICs) in the microgram per milliliter range. researchgate.netnih.gov For example, certain rhodanine (B49660) derivatives displayed strong antimicrobial activity against S. aureus. nih.gov
Gram-Negative Bacteria: The activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa has also been investigated. researchgate.net While some derivatives exhibit activity, Gram-negative bacteria often present a greater challenge due to their outer membrane, which can act as a barrier to drug entry. However, specific structural modifications, such as the introduction of a benzoyl-substituted benzimidazole (B57391) moiety, have led to compounds with notable activity against Gram-negative pathogens like E. coli. nih.gov
| Derivative Type | Gram-Positive Activity | Gram-Negative Activity | References |
| Benzylidenehydrazinyl benzonitriles | S. aureus, S. pyogenes | E. coli, P. aeruginosa | researchgate.net |
| Benzoyl-substituted benzimidazoles | - | E. coli | nih.gov |
| Rhodanine derivatives | S. aureus | Inactive | nih.gov |
Modulation of Bacterial Processes and Synergistic Effects with Antibiotics
Beyond direct bactericidal or bacteriostatic effects, some derivatives may modulate bacterial processes, making them more susceptible to conventional antibiotics. Benzaldehyde itself has been shown to inhibit the formation of bacterial flagella and modulate bacterial metabolism. nih.gov
Research has also explored the synergistic effects of related compounds with existing antibiotics. nih.gov This approach can be particularly valuable in combating antibiotic-resistant strains. For example, some 2-aminoimidazole derivatives have been shown to work synergistically with conventional antibiotics to eliminate biofilm colonization and can even resensitize multidrug-resistant bacteria to these antibiotics. nih.gov While direct studies on this compound derivatives in this context are limited, the principle of synergistic activity is a promising avenue for future research with this class of compounds.
Mechanistic Studies of Anticancer Potential
The anticancer potential of derivatives based on scaffolds similar to this compound is an active area of investigation. Mechanistic studies aim to elucidate how these compounds inhibit cancer cell growth and induce cell death.
While direct mechanistic studies on this compound itself are not extensively documented in the provided context, research on structurally related compounds provides insights into potential mechanisms of action. For instance, some quinazoline (B50416) derivatives have been shown to down-regulate the expression of c-myc, a key proto-oncogene, by stabilizing G-quadruplex structures in its promoter region. nih.gov This leads to a cascade of events, including the downregulation of ribosomal RNA synthesis and subsequent activation of p53, ultimately causing cancer cell apoptosis. nih.gov
Other potential anticancer mechanisms for related heterocyclic compounds include:
Inhibition of Protein Kinases: Certain thiazole (B1198619) derivatives have been identified as potent inhibitors of protein kinase CK2, an enzyme often dysregulated in cancer. nih.gov
Induction of DNA Damage: Some acetylated 5-aminosalicylate-thiazolinone hybrids have been shown to induce DNA damage in cancer cells. shu.ac.uk
Inhibition of Efflux Pumps: In the context of multidrug resistance, some compounds can inhibit the function of efflux pumps, which are proteins that expel anticancer drugs from the cell. nih.gov
Future research focusing on derivatives of this compound could explore these and other potential anticancer mechanisms to develop novel and effective cancer therapies.
Inhibition of Cancer Cell Proliferation
Derivatives of 2-amino thiophene have demonstrated significant antiproliferative potential against various human cancer cell lines. daneshyari.combohrium.comnih.gov Studies have shown that these compounds can inhibit the growth of cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cells, with some derivatives showing efficacy comparable to or greater than the standard drug doxorubicin. bohrium.comnih.gov For instance, a novel series of thiophene and thienopyrimidine derivatives were found to be more active against breast cancer (MDA-MB-231) than colon cancer (HT-29) cell lines. researchgate.net Specifically, compounds designated as 3 and 13 in one study showed notable activity, with IC50 values of 40.68 µM and 34.04 µM against MDA-MB-231, respectively. researchgate.net
The cytotoxic effects of thiophene derivatives are often evaluated across a panel of cancer cell lines. One study identified a thiophenecarboxylate compound, F8, which induced cell death in lymphoma, leukemia, and other cancer cell lines at low micromolar concentrations. plos.orgnih.govresearchgate.net Another class of thiazole derivatives, which can be structurally related to thiophenes, also exhibited potent inhibitory effects on the viability of MCF7 (breast), MDA231 (breast), and K562 (erythroleukemia) cells, with IC50 values as low as 11 µM. nih.gov These findings underscore the potential of the thiophene scaffold as a basis for the development of new anticancer agents. daneshyari.com
Table 1: Antiproliferative Activity of Thiophene Derivatives
| Compound/Derivative Class | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiophene Derivative 3 | MDA-MB-231 (Breast) | 40.68 | researchgate.net |
| Thiophene Derivative 3 | HT-29 (Colon) | 49.22 | researchgate.net |
| Thiophene Derivative 13 | MDA-MB-231 (Breast) | 34.04 | researchgate.net |
| Thiophene Derivative 13 | HT-29 (Colon) | 45.62 | researchgate.net |
| Thiazole Derivative 6 | MCF7 (Breast) | 22 | nih.gov |
| Thiazole Derivative 6 | MDA231 (Breast) | 26 | nih.gov |
| Thiazole Derivative 6 | K562 (Erythroleukemia) | 11 | nih.gov |
| Phthalazine Derivative 4f | HepG2 (Liver) | 3.97 | nih.gov |
| Phthalazine Derivative 4f | HCT-116 (Colon) | 4.83 | nih.gov |
| Phthalazine Derivative 4f | MCF-7 (Breast) | 4.58 | nih.gov |
Apoptosis Induction Pathways (e.g., Mitochondrial Pathways, Caspase Activation)
A primary mechanism by which thiophene-based anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. plos.orgcardiff.ac.uk Research indicates that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. nih.gov
The intrinsic, or mitochondrial, pathway is a key target. One study on a thiophene derivative, designated F8, revealed its ability to induce mitochondrial depolarization, a critical event in this pathway. plos.orgnih.govresearchgate.netnih.gov This depolarization is often linked to the generation of reactive oxygen species (ROS), which can cause cellular stress and activate caspases. plos.orgnih.gov The F8 compound was shown to cause an overproduction of ROS, leading to the permeabilization of the mitochondrial membrane and subsequent activation of the executioner caspase-3. nih.gov Benzo[b]thiophene derivatives have also been reported to impact mitochondrial membrane potential, leading to its dissipation, which is an early event in apoptosis. cardiff.ac.uk
Caspases, a family of proteases, are central to the apoptotic process. Their activation is a hallmark of apoptosis. The activation of initiator caspases like caspase-2, -8, and -9, and executioner caspases like caspase-3 and -7, has been observed following treatment with thiophene-related compounds. nih.gov For example, the thiophene derivative F8 was found to activate caspase-3/7, confirming its pro-apoptotic activity. nih.gov This activation ultimately leads to the systematic dismantling of the cell, a characteristic feature of apoptosis.
Enzymatic Inhibition and Receptor Interaction Studies
Glutaminyl Cyclase Inhibition and Related Neurological Disorder Research
Glutaminyl cyclase (QC) is an enzyme implicated in the pathogenesis of neurodegenerative conditions such as Alzheimer's disease. nih.govnih.govmdpi.com It catalyzes the formation of pyroglutamate-modified β-amyloid (pGlu-Aβ) peptides, which are highly neurotoxic and prone to aggregation. nih.govmdpi.com Consequently, inhibiting QC is considered a promising therapeutic strategy. nih.govnih.gov
Research has focused on identifying potent QC inhibitors, with various chemical scaffolds being explored. nih.govresearchgate.net While direct studies on this compound are not prominent, the broader class of heterocyclic compounds, including those with imidazole (B134444) and benzimidazole scaffolds, has yielded potent QC inhibitors with IC50 values in the nanomolar and low micromolar range. nih.govnih.govfigshare.com For example, a virtual screening of extensive chemical databases led to the identification of novel scaffolds, with synthesized compounds showing QC inhibition with IC50 values of 4.34 µM and 14.19 µM. nih.gov Another inhibitor, SEN177, demonstrated a potent inhibitory constant (Ki) of 20 nM. nih.gov These findings highlight the potential for discovering novel QC inhibitors, including those potentially based on a thiophene framework, for the treatment of neurological disorders.
Urease Enzyme Targeting for Anti-Infective Therapies
Urease is a nickel-containing metalloenzyme produced by various pathogens, and its activity is a significant virulence factor in infections, such as those caused by Helicobacter pylori and Proteus mirabilis. researchgate.netnih.govnih.gov The inhibition of urease is a key strategy for developing new anti-infective therapies. researchgate.netnih.gov
Thiophene-based compounds have emerged as effective urease inhibitors. nih.govnih.gov A study on morpholine-thiophene hybrid thiosemicarbazones found that these compounds were potent inhibitors of urease, with many exhibiting significantly greater potency than the standard inhibitor, thiourea (B124793) (IC50 = 22.31 µM). nih.gov For instance, the derivative 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) displayed an IC50 value of 3.80 µM. researchgate.netnih.gov The introduction of different substituents on the thiophene ring was shown to modulate the inhibitory activity. nih.gov Molecular docking studies have supported these experimental findings, showing that these inhibitors can bind effectively within the enzyme's active site, which contains two nickel ions. researchgate.netnih.govresearchgate.netnih.gov
Table 2: Urease Inhibitory Activity of Thiophene Derivatives
| Compound/Derivative | Target Urease | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiourea (Standard) | Jack Bean Urease | 22.31 | nih.gov |
| Derivative 5g | Jack Bean Urease | 3.80 | researchgate.netnih.gov |
| Derivative 5h | Jack Bean Urease | 3.98 | nih.gov |
| Derivative 5i | Jack Bean Urease | 3.90 | nih.gov |
| Derivative 5c | Jack Bean Urease | 4.00 | nih.gov |
| 4-arylthiophene-2-carbaldehyde 2i | Not Specified | 27.1 (µg/mL) | researchgate.net |
| 4-arylthiophene-2-carbaldehyde 2a | Not Specified | 27.9 (µg/mL) | researchgate.net |
General Enzyme-Ligand Binding Affinity Investigations
Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a small molecule to a target protein. researchgate.net This method has been applied to various thiophene derivatives to understand their interaction with different enzymes. For example, in silico studies of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives targeting Cyclin-Dependent Kinase 2 (CDK-2), a protein involved in cell cycle regulation, have shown promising binding interactions. researchgate.net Some of these derivatives achieved docking scores superior to the reference ligand, suggesting a strong potential for inhibition. researchgate.net
Similarly, docking studies have been crucial in rationalizing the potent activity of thiophene-based compounds as urease inhibitors. researchgate.netnih.govnih.govmdpi.com These studies reveal that the inhibitors fit well into the enzyme's active site, forming key interactions with amino acid residues and the catalytic nickel ions. nih.gov Such computational analyses are invaluable for establishing structure-activity relationships (SAR) and guiding the design of more potent and selective enzyme inhibitors based on the thiophene scaffold.
Applications as Biochemical Probes for Pathway Elucidation
Thiophene-based aldehyde derivatives are not only investigated for their therapeutic potential but also for their utility as tools in chemical biology and materials science. biosynth.comacs.orgnih.govacs.org The aldehyde group is highly reactive and provides a versatile handle for chemical modification and functionalization. acs.orgnih.govacs.org
This reactivity allows for the facile incorporation of thiophene-based molecules onto surfaces or into larger structures, such as polymers. acs.orgnih.govacs.org For instance, aldehyde-functionalized thiophene polymers have been synthesized and used to create semiconducting films. nih.govacs.org The aldehyde groups on these films can be further modified, for example, by grafting fluorescent nanoparticles, thereby creating a fluorescent semiconducting material. nih.govacs.org Such functional materials have potential applications as chemosensors or as components of in vivo operating devices and neuronal probes. biosynth.comacs.org The ability to attach reporter molecules like fluorophores makes these thiophene derivatives useful as biochemical probes to visualize and study biological processes and pathways.
Development of Novel Drug Candidates as Pharmaceutical Intermediates
The aldehyde functional group and the thiophene core of this compound make it a valuable starting material or intermediate for the synthesis of a wide array of heterocyclic compounds with potential biological activity. The reactivity of the aldehyde allows for condensation reactions to form larger, more complex structures, while the thiophene moiety can influence the compound's binding affinity to biological targets. nih.gov
Researchers have utilized thiophene-containing aldehydes and ketones, structurally related to this compound, to synthesize novel compounds with potential as monoamine oxidase (MAO) inhibitors, antiprotozoal agents, and fungicidal agents.
For instance, a series of benzothiazine-hydrazone derivatives were synthesized starting from a related ketone, 1-(5-methylthiophen-2-yl)ethanone. These compounds were investigated for their ability to inhibit monoamine oxidases, enzymes linked to neurological disorders. nih.gov The synthesis involved the condensation of the ketone with a hydrazono-dihydro-benzo[c] raco.catbldpharm.comthiazine dioxide, resulting in compounds with a thiophene moiety. nih.gov
In another study, a novel series of 4-substituted 1-{[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]methylidene}thiosemicarbazides were synthesized through the condensation of 4-(10,15,20-triphenylporphyrin-5-yl)benzaldehyde with various thiosemicarbazides. nih.gov Several of these compounds demonstrated significant in vitro antiamoebic activity, with some showing higher potency than the standard drug metronidazole. nih.gov This highlights the role of the benzaldehyde scaffold in generating new antiprotozoal drug candidates. nih.gov
Furthermore, various N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed and synthesized, showing promising fungicidal activity. mdpi.com While not directly starting from this compound, these studies underscore the importance of the substituted thiophene ring system in the development of new bioactive molecules. The synthesis often involves multi-step reactions where a thiophene-based amine or aldehyde could be a key intermediate. mdpi.commdpi.com
The following table summarizes examples of drug candidates developed from related thiophene-containing starting materials.
| Starting Material Analogue | Resulting Compound Class | Potential Therapeutic Application |
| 1-(5-Methylthiophen-2-yl)ethanone | Benzothiazine-hydrazone derivatives | Monoamine Oxidase (MAO) Inhibition |
| 4-(10,15,20-Triphenylporphyrin-5-yl)benzaldehyde | Thiosemicarbazide derivatives | Antiprotozoal (Antiamoebic) |
| Thiophen-2-yl amines/aldehydes | N-(thiophen-2-yl) nicotinamides | Fungicidal |
| 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one | Pyrrol-3-one derivative | Anticancer, Antiviral, Antimalarial |
This table is generated based on data from various research studies. nih.govnih.govmdpi.commdpi.com
DNA-Binding Affinity Studies with Related Pyridinobenzodiazepine Derivatives
The interaction of small molecules with DNA is a cornerstone of the mechanism of action for many antiviral and anticancer drugs. These molecules can bind to DNA through various modes, such as intercalation or groove binding, leading to the inhibition of essential cellular processes like DNA replication and transcription. raco.cat The planar aromatic structures found in compounds derived from this compound are well-suited for such interactions.
While direct studies on pyridinobenzodiazepine derivatives synthesized from this compound are not extensively documented in the provided context, research on structurally similar heterocyclic systems, such as pyrimidobenzothiazepines, provides valuable insights. These compounds are synthesized via condensation reactions with various aromatic aldehydes. raco.cat
In one study, novel pyrimidobenzothiazepine derivatives were synthesized by refluxing a precursor with different aromatic aldehydes. raco.cat The resulting compounds were then investigated for their ability to bind to and cleave DNA. These studies are crucial as they can indicate the potential for these compounds to act as antimetabolites or antiviral agents by interfering with nucleic acid functions. raco.cat The mechanism often involves the inhibition of enzymes like reverse transcriptase by being incorporated into the viral DNA, causing chain termination. raco.cat
Computational chemistry and molecular modeling are also employed to predict the binding affinity and mode of interaction of such compounds with DNA. For a series of thiophene-containing benzodiazepine (B76468) receptor ligands, computational studies showed that they fulfilled the minimum requirements for recognition at the receptor. nih.gov These studies also revealed that the electron density distribution in these molecules could allow for multiple interaction sites, potentially affecting their recognition and activation of different receptor subtypes. nih.gov This principle of delocalized electron density and multiple potential binding sites is also relevant for DNA-binding interactions.
The following table outlines the key aspects of DNA-binding studies on related heterocyclic systems.
| Compound Class | Synthetic Precursor | Key Finding | Implication |
| Pyrimidobenzothiazepines | Aromatic Aldehydes | Investigated for binding and fragmentation of DNA. raco.cat | Potential as antimetabolites or antiviral agents. raco.cat |
| Thiophene-containing Benzodiazepines | Thiophene-based intermediates | Showed greater delocalization in the lowest unoccupied molecular orbital (LUMO). nih.gov | Suggests multiple potential electron-accepting sites for binding interactions. nih.gov |
Computational and Theoretical Investigations of 4 5 Methylthiophen 2 Yl Benzaldehyde and Its Derivatives
Quantum Chemical Calculations (Density Functional Theory and Ab-Initio Methods)
Quantum chemical calculations are fundamental to predicting the molecular properties of novel compounds. DFT, particularly using hybrid functionals like B3LYP, has proven to be a reliable method for assessing the structural and spectral characteristics of organic molecules, offering a balance between computational cost and accuracy. irjweb.combhu.ac.in
The first step in most computational studies is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy state on the potential energy surface. For derivatives similar to 4-(5-methylthiophen-2-yl)benzaldehyde, calculations are often performed using DFT with basis sets such as 6-311G(d,p) or 6-311++G(d,p). irjweb.combhu.ac.in The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral (torsion) angles.
Below is a representative table of calculated geometrical parameters for a thiophene-derivative, illustrating the type of data obtained from geometry optimization.
| Parameter | Bond/Angle Definition | Calculated Value (Å or °) |
| Bond Length | Thiophene (B33073) C=C | 1.37 Å |
| Thiophene C-S | 1.77 Å | |
| Thiophene C-C (inter-ring) | 1.46 Å | |
| Benzene (B151609) C=C | 1.40 Å | |
| Benzene C-C (aldehyde) | 1.48 Å | |
| Aldehyde C=O | 1.23 Å | |
| Bond Angle | C-S-C (thiophene) | 92.2° |
| C-C-C (inter-ring) | 125.1° | |
| C-C=O (aldehyde) | 123.5° | |
| Dihedral Angle | Thiophene-Benzene | ~25-35° |
Note: The data in this table is representative of typical thiophene-aryl structures analyzed with DFT methods and is not from an experimental study of the specific title compound.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. orientjchem.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comgrowingscience.com
A small energy gap suggests that a molecule is more reactive, more polarizable, and possesses higher chemical and biological activity, as it requires less energy to undergo electronic transitions. growingscience.com For thiophene-based compounds, the HOMO is often localized over the electron-rich thiophene ring, while the LUMO may be distributed across the benzaldehyde (B42025) portion. In one study on an imidazole-derived thiosemicarbazone, the HOMO was centered on the sulfur atom and imidazole (B134444) ring. orientjchem.org DFT calculations are used to determine the energies of these orbitals. nih.gov
The following table summarizes typical FMO properties calculated for a representative heterocyclic compound using DFT.
| Parameter | Description | Energy (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.61 to -6.30 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.74 to -1.81 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.87 to 4.49 |
Note: The values are based on representative data from computational studies on related heterocyclic systems. irjweb.comorientjchem.org
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electronic distribution within a molecule and predicting its reactive sites. orientjchem.org The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net Yellow and green areas represent intermediate potential.
For this compound, an MEP map would typically show the most negative potential (red) localized around the oxygen atom of the aldehyde group, identifying it as the primary site for electrophilic interactions. bhu.ac.inorientjchem.org The sulfur atom and the π-system of the thiophene ring would likely show a region of moderately negative potential (yellow to orange). researchgate.net The most positive potential (blue) would be found around the hydrogen atoms, particularly the aldehydic hydrogen. This analysis helps to rationalize the molecule's interaction with receptors and other molecules. orientjchem.orgnih.gov
Mulliken Atomic Charge Analysis and Charge Distribution
Mulliken atomic charge analysis provides a quantitative method for understanding the distribution of electronic charge among the atoms in a molecule. These charges are calculated using the molecule's wave function and provide insight into its electronic structure and reactivity. bhu.ac.in
In this compound, the analysis would be expected to show a significant negative charge on the highly electronegative oxygen atom of the carbonyl group. The sulfur atom in the thiophene ring would also carry a negative charge, though likely less pronounced than the oxygen. The carbonyl carbon and the carbons attached to these electronegative atoms would exhibit positive charges. This charge distribution pattern is crucial for understanding the molecule's dipole moment and its non-covalent interaction capabilities.
A representative table of Mulliken charges for key atoms in a similar structure is provided below.
| Atom | Element | Mulliken Charge (a.u.) |
| O1 | Oxygen (C=O) | -0.45 |
| C1 | Carbon (C=O) | +0.30 |
| S1 | Sulfur (Thiophene) | -0.25 |
| C2 | Carbon (Thiophene, adjacent to S) | +0.15 |
| C5 | Carbon (Thiophene, with methyl) | -0.10 |
Note: These values are illustrative, based on typical results from DFT calculations on molecules with similar functional groups. bhu.ac.in
Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Interactions
By mapping properties like d_norm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum, often corresponding to hydrogen bonds. mdpi.comnih.gov
The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The percentage contribution of different types of interactions (e.g., H···H, C···H, O···H) to the total surface area can be calculated, providing a quantitative understanding of the crystal packing forces. mdpi.commdpi.com For thiophene-containing crystal structures, H···H, C···H/H···C, and O···H/H···O contacts are often the most significant contributors to crystal packing. nih.govmdpi.com
The following table shows a typical breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related organic crystal.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 49.7% |
| C···H / H···C | 28.9% |
| O···H / H···O | 13.8% |
| N···H / H···N | 12.7% |
Note: Data is representative of published analyses on heterocyclic compounds. mdpi.com
Molecular Docking and Dynamics Simulations for Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govuomustansiriyah.edu.iq
For derivatives of this compound, docking studies can elucidate how they might interact with specific biological targets, such as enzymes or receptors implicated in disease. For example, in a study of thiophene derivatives targeting colorectal cancer, compounds were docked into the active sites of enzymes like pyruvate (B1213749) dehydrogenase kinase 1 (PDK1). nih.gov Another study investigated benzylidene-2,4-thiazolidinediones as agonists for the PPAR-γ receptor, a target for antidiabetic drugs. nih.gov
The results of a docking simulation typically include a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction, and a visual representation of the binding mode. This reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.
A hypothetical summary of a docking study for a this compound derivative is shown below.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| PPAR-γ | -10.0 | His323, Ser289 | Hydrogen Bond |
| Phe282, Cys285 | Hydrophobic Interaction | ||
| Tyr473 | π-π Stacking |
Note: This table is a representative example based on findings from docking studies of similar heterocyclic ligands with the PPAR-γ receptor. nih.gov
Future Perspectives and Emerging Research Avenues
Novel Synthetic Methodologies and Sustainable Production of Thiophene-Benzaldehyde Hybrids
Future research in the synthesis of 4-(5-Methylthiophen-2-yl)benzaldehyde and related hybrids will likely focus on developing more efficient, cost-effective, and environmentally benign methodologies. While traditional methods like the Suzuki and Stille coupling reactions are effective, they often rely on expensive metal catalysts and harsh reaction conditions. mdpi.com The trend is shifting towards greener and more sustainable synthetic strategies.
Key emerging areas include:
Metal-Free Synthesis: The development of metal-free synthetic routes is a significant goal to minimize metal toxicity and advance green chemistry. nih.gov Methodologies utilizing elemental sulfur or potassium sulfide as the sulfur source are being explored. nih.gov
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a highly efficient way to construct complex molecules like thiophene (B33073) derivatives. nih.gov Devising MCRs for thiophene-benzaldehyde hybrids could significantly streamline their production. nih.gov
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of thiophene derivatives could lead to higher yields and purity.
Use of Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water or bio-based solvents is a critical aspect of sustainable chemistry. uwf.edu Research into aqueous synthesis methods for thiophenes is an active area. nih.gov
| Synthetic Approach | Advantages | Future Research Focus |
| Metal-Free Reactions | Reduces metal toxicity, aligns with green chemistry principles. nih.gov | Discovery of new reagents and catalysts for efficient C-C bond formation without transition metals. |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. nih.gov | Design of novel MCRs for the one-pot synthesis of complex thiophene-benzaldehyde structures. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of flow reactors and conditions for the continuous production of thiophene intermediates. |
| Green Solvents | Reduced environmental impact, improved safety. uwf.edu | Exploration of water and other benign solvents as reaction media for thiophene synthesis. nih.gov |
Advanced Applications in Bioimaging and Diagnostics Based on Thiophene Scaffolds
The inherent fluorescence and electronic properties of the thiophene ring make it an excellent building block for advanced bioimaging probes and diagnostic tools. researchgate.net The benzaldehyde (B42025) component of this compound provides a reactive site for conjugation to biomolecules or other functional moieties.
Future research is expected to explore:
Organelle-Specific Probes: Designing derivatives that selectively accumulate in specific cellular organelles, such as lysosomes or mitochondria, is a key area of interest. nih.govnih.gov Thiophene-based fluorescent dyes have already demonstrated high selectivity for lysosomes, exhibiting excellent photostability and biocompatibility. nih.gov
NIR-II Fluorescent Probes: Developing probes that absorb and emit light in the second near-infrared (NIR-II) window (1000-1700 nm) would enable deeper tissue penetration and higher imaging resolution for in vivo studies. mdpi.com
Biosensors for Disease Markers: Functionalizing the thiophene-benzaldehyde scaffold to create sensors that respond to specific disease biomarkers (e.g., enzymes, reactive oxygen species, or specific ions) is a promising diagnostic application. mdpi.com For instance, thiophene-based probes have been developed to detect changes in NAD(P)H levels in living cells, which is crucial for studying metabolic processes. nih.gov
Two-Photon Microscopy: Thiophene derivatives with large two-photon absorption cross-sections are highly sought after for two-photon microscopy, which offers 3D imaging with reduced photodamage to biological samples. rsc.org
Development of Next-Generation Functional Materials with Tunable Properties
Thiophene-based oligomers and polymers are renowned for their semiconducting properties, making them central to the field of organic electronics. d-nb.inforsc.org The ability to tune the electronic and optical properties of these materials by modifying their chemical structure is a significant advantage. researchgate.netresearchgate.net this compound can serve as a key monomer or building block for creating novel conjugated materials.
Emerging research avenues include:
Organic Field-Effect Transistors (OFETs): The design of new thiophene-containing oligomers with donor-acceptor (D-A) architectures is a strategy to enhance charge mobility for high-performance OFETs. mdpi.com
Organic Solar Cells (OSCs): Thiophene-based oligomers are excellent light-harvesting materials. rsc.org Future work will focus on tailoring the molecular architecture to optimize energy levels and improve power conversion efficiencies in OSCs. rsc.org
Organic Light-Emitting Diodes (OLEDs): By carefully engineering the molecular structure, thiophene derivatives can be made to emit light across the visible spectrum, making them suitable for next-generation displays and lighting. researchgate.net
Chemosensors: The incorporation of thiophene moieties into polymers can lead to materials that change their optical or electrical properties upon exposure to specific chemical analytes, forming the basis of highly sensitive chemical sensors. researchgate.net
| Application Area | Key Property | Future Design Strategy |
| OFETs | High Charge Carrier Mobility | Developing D-A-D-A-D architectures; enhancing π-π stacking. mdpi.com |
| OSCs | Efficient Light Harvesting, Tunable Band Gap | Optimizing molecular geometry for better self-assembly and charge transport. rsc.org |
| OLEDs | High Fluorescence Efficiency, Tunable Emission | Incorporating units like thiophene-S,S-dioxides to achieve desired emission colors. researchgate.net |
| Sensors | Responsive Optical/Electronic Properties | Functionalizing the thiophene backbone with specific recognition sites. researchgate.net |
Expansion of Medicinal Chemistry Applications to New Therapeutic Areas and Drug Targets
The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets. nih.govnih.gov Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netcognizancejournal.comnih.gov
Future research will likely focus on:
Targeting Novel Cancer Pathways: While thiophenes are known to target kinases and modulate apoptosis, future work will explore their potential to inhibit other cancer-related targets, such as those involved in angiogenesis or metastasis. nih.govmdpi.com
Combating Drug Resistance: Designing novel thiophene derivatives that can overcome existing mechanisms of drug resistance in bacteria, fungi, and cancer cells is a critical challenge.
Neurodegenerative Diseases: The lipophilicity of the thiophene ring can aid in crossing the blood-brain barrier, making its derivatives promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov
Inhibitors for New Viral Targets: The discovery of thiophene derivatives as potent inhibitors of Ebola virus entry opens up avenues to explore this scaffold against other emerging viral threats by targeting viral enzymes like neuraminidase or protease. acs.orgnih.gov
Integrated Experimental and Computational Approaches for Predictive Molecular Design
The integration of computational chemistry with experimental synthesis and testing is revolutionizing the process of materials and drug discovery. nih.gov In silico methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are becoming indispensable tools. rsc.orgnih.gov
Future directions in this area include:
Predictive Modeling: Using quantum chemical calculations (like DFT) to predict the electronic and optical properties (e.g., HOMO/LUMO energy levels, band gaps) of new thiophene-based materials before their synthesis, thereby guiding experimental efforts toward the most promising candidates. rsc.orgnih.gov
Structure-Based Drug Design (SBDD): Employing molecular docking and MD simulations to predict how novel thiophene derivatives will bind to specific protein targets, allowing for the rational design of more potent and selective inhibitors. mdpi.comnih.gov
Machine Learning (ML) and AI: Utilizing ML models trained on existing data to predict the biological activity or material properties of vast virtual libraries of thiophene compounds, accelerating the discovery of new leads. nih.gov
ADME-T Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new thiophene-based drug candidates early in the design phase, reducing late-stage failures. mdpi.com
This integrated approach allows researchers to build robust structure-property and structure-activity relationships, significantly streamlining the design and optimization of new molecules based on the this compound scaffold for a wide array of applications. nih.govnih.gov
Q & A
Basic: What are the recommended methods for synthesizing 4-(5-Methylthiophen-2-yl)benzaldehyde, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between a benzaldehyde derivative (e.g., 4-bromobenzaldehyde) and a 5-methylthiophen-2-yl boronic acid. Key optimization parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to enhance coupling efficiency.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF, THF) at 80–100°C under inert atmosphere to minimize aldehyde oxidation.
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the product from unreacted starting materials.
Substituted analogs (e.g., 4-(5-Chlorothiophen-2-yl)benzaldehyde) synthesized via similar routes suggest the generalizability of this approach .
Advanced: How can computational tools like AutoDock Vina be applied to study the binding interactions of this compound with potential biological targets?
Methodological Answer:
AutoDock Vina enables molecular docking by:
Preparation : Generate 3D structures of the compound (using tools like Open Babel) and the target protein (from PDB).
Grid setup : Define binding pockets based on known active sites or pharmacophore models.
Scoring and validation : Use Vina’s scoring function to rank binding poses; validate results with MD simulations (e.g., GROMACS) or experimental IC₅₀ data.
Critical analysis of docking outcomes should include RMSD comparisons between predicted and crystallographic ligand poses .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.8–10.2 ppm) and thiophene ring protons (δ ~6.8–7.5 ppm). Coupling patterns distinguish substituent positions (e.g., 5-methyl vs. 4-methyl thiophene).
- IR spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹).
- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry (e.g., using SHELX for refinement and WinGX for data processing) .
Advanced: What strategies can resolve contradictions in crystallographic data when determining the structure of this compound derivatives?
Methodological Answer:
- Twinning analysis : Use PLATON to detect twinning and refine using HKLF5 in SHELXL .
- Disorder modeling : Apply PART instructions in SHELX to model disordered substituents (e.g., methyl groups on thiophene).
- Validation metrics : Cross-check R-factors (R₁ < 0.05), residual density maps, and Hirshfeld surfaces to ensure data consistency .
Basic: What are the key considerations in designing a synthetic route for novel derivatives of this compound?
Methodological Answer:
- Functional group compatibility : Protect the aldehyde group (e.g., as an acetal) during reactions targeting the thiophene ring.
- Regioselectivity : Use directing groups (e.g., –NO₂) to control electrophilic substitution on the benzaldehyde moiety.
- Derivatization : Condense the aldehyde with amines (e.g., hydrazines) to form Schiff bases, as demonstrated in arylhydrazone synthesis .
Advanced: How does the electronic nature of substituents on the thiophene ring influence the reactivity and physicochemical properties of this compound?
Methodological Answer:
- Electron-donating groups (e.g., –CH₃) : Increase electron density on the thiophene ring, enhancing π-π stacking in crystal packing (observed in analogs like 4-(5-Acetylthiophen-2-yl)benzaldehyde) .
- Electron-withdrawing groups (e.g., –Cl) : Polarize the aldehyde group, increasing electrophilicity and reactivity in nucleophilic additions.
- Computational analysis : Use DFT (e.g., Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO) and predict charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






